molecular formula C17H21N3OS2 B2707581 1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane CAS No. 1311867-60-3

1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane

Cat. No.: B2707581
CAS No.: 1311867-60-3
M. Wt: 347.5
InChI Key: KQGWTEUXOFNLEC-UHFFFAOYSA-N
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Description

1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane is a synthetic organic compound with potential applications in various scientific fields. This compound's structure is characterized by the presence of a diazepane ring substituted with methylsulfanyl pyridine and thiophen-2-yl moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: The synthesis begins with the functionalization of pyridine at the 3-position with a carbonyl group, followed by the introduction of a methylsulfanyl substituent at the 6-position. A subsequent cyclization reaction forms the diazepane ring.

  • Route 2: An alternative method involves the initial formation of the diazepane ring, followed by sequential functionalization at the desired positions.

  • Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethyl sulfoxide, controlled temperatures, and catalytic amounts of base to facilitate reactions.

Industrial Production Methods

While specific industrial production details are proprietary, common themes include scalability of the synthetic routes, cost efficiency of reagents, and optimization of reaction conditions to maximize yield and purity. Emphasis is placed on minimizing environmental impact and ensuring compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target carbonyl groups or nitrogen-containing rings.

  • Substitution: Aromatic substitution reactions can modify the pyridine and thiophene rings.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

  • Substitution: Electrophilic or nucleophilic substitution can be facilitated by reagents like halides or organolithium compounds.

Major Products

  • Oxidation Products: Sulfoxide and sulfone derivatives.

  • Reduction Products: Reduced forms of the carbonyl or diazepane ring.

  • Substitution Products: Variably substituted pyridine or thiophene derivatives.

Scientific Research Applications

1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane finds use in several fields:

  • Chemistry: As an intermediate in organic synthesis and a reagent for studying reaction mechanisms.

  • Medicine: Investigational roles as a pharmacophore in drug development, especially for compounds targeting central nervous system disorders.

  • Industry: Used in material sciences and the development of novel polymers.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved can vary, but typically involve modulation of signal transduction pathways, impacting cellular processes.

Comparison with Similar Compounds

  • Similar Compounds: 1,4-diazepanes with different substituents, pyridine derivatives, thiophene-containing compounds.

  • Uniqueness: The combination of the methylsulfanyl group and the 1,4-diazepane ring provides unique chemical properties, influencing reactivity and potential biological activity.

Properties

IUPAC Name

(6-methylsulfanylpyridin-3-yl)-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-22-16-6-5-14(12-18-16)17(21)20-8-3-7-19(9-10-20)13-15-4-2-11-23-15/h2,4-6,11-12H,3,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWTEUXOFNLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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